2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride
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Overview
Description
2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of acetamidine and is characterized by the presence of a 3,4-dimethylphenyl group attached to the acetamidine moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride typically involves the reaction of 3,4-dimethylaniline with acetamidine. The process begins with the diazotization of 3,4-dimethylaniline, followed by a reduction reaction using sodium metabisulfite as the reducing agent. The reduction is carried out at a temperature range of 10-35°C and a pH of 7-9 . The final product is obtained after hydrolysis and purification steps.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize production costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium metabisulfite.
Substitution: It can undergo substitution reactions where the acetamidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium metabisulfite is commonly used as a reducing agent.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenylhydrazine hydrochloride
- 3,4-Dimethylphenylhydrazine
- 3,4-Dimethylaniline
Uniqueness
2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to inhibit enzymes and interact with proteins makes it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-7-3-4-9(5-8(7)2)6-10(11)12;/h3-5H,6H2,1-2H3,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURAMJWURKINMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=N)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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